N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
Description
N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a benzoxazinone derivative characterized by a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked to a substituted benzamide. The benzamide moiety is functionalized with a 2-furylmethyl group at the amide nitrogen.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-19-12-28-18-8-7-13(10-17(18)23-19)20(25)15-5-1-2-6-16(15)21(26)22-11-14-4-3-9-27-14/h1-10H,11-12H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXSARWNNICIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide, also known by its CAS number 439107-34-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of this compound is C21H16N2O5, with a molecular weight of 376.36 g/mol. The compound exhibits a predicted boiling point of 703.0 ± 60.0 °C and a density of 1.335 ± 0.06 g/cm³ .
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzoxazine have been shown to inhibit tumor cell replication in various cancer models. A study identified a related compound with an IC50 value of 1.6 μM against Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in cancer progression and treatment resistance .
The mechanism through which this compound exerts its biological effects primarily involves inhibition of specific kinases such as GSK-3β. Inhibition of GSK-3β can lead to increased levels of phosphorylated proteins that regulate cell survival and proliferation pathways, thus contributing to the anticancer effects observed in vitro .
3. Neuroprotective Effects
Some studies suggest that benzoxazine derivatives may also possess neuroprotective effects. For example, compounds that inhibit GSK-3β have been linked to protective actions in neurodegenerative conditions like Alzheimer's disease . The ability to modulate neuroinflammatory responses and promote neuronal survival makes these compounds candidates for further investigation in neuropharmacology.
Case Studies and Research Findings
Scientific Research Applications
The compound features a benzoxazine ring fused with a furan moiety, which contributes to its unique chemical reactivity and biological activity. The presence of carbonyl and amide functional groups enhances its potential interactions with biological targets.
Organic Synthesis
N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:
- Cyclization Reactions: The compound can undergo cyclization to form new heterocycles.
- Functional Group Transformations: It can be modified to introduce different functional groups, expanding its utility in synthetic chemistry.
Research has indicated that this compound exhibits potential biological activities:
Antimicrobial Properties
Studies have shown that derivatives of benzoxazine compounds can possess antimicrobial properties. The presence of the furan ring may enhance the interaction with microbial enzymes or cell membranes, leading to increased efficacy against bacteria and fungi.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation by interacting with specific cellular pathways or enzymes involved in tumor growth.
Pharmaceutical Development
Due to its unique chemical properties, this compound is being explored as a potential therapeutic agent:
Case Studies
Several case studies highlight the compound's potential in drug development:
- Study on Anticancer Effects: A study demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis.
- Antimicrobial Testing: Another study evaluated the antimicrobial activity against various pathogens, showing promising results that warrant further investigation.
Material Science
The stability and reactivity of this compound make it suitable for use in developing advanced materials such as polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Agricultural Chemistry
Research is ongoing into the use of this compound as a potential agrochemical agent. Its biological activity may allow it to function as a pesticide or herbicide, targeting specific plant pathogens or pests while minimizing environmental impact.
Comparison with Similar Compounds
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide (CAS 861209-40-7)
- Structure : Differs in the substituent at the benzamide nitrogen (3-trifluoromethylbenzyl vs. 2-furylmethyl).
- Molecular Weight : 454.4 g/mol.
- Key Properties : Predicted density (1.366 g/cm³), boiling point (692.2°C), and pKa (11.92) suggest moderate hydrophobicity and stability under physiological conditions .
- Applications : Used in pharmaceutical research for its trifluoromethyl group, which enhances metabolic stability and binding affinity .
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS 685107-80-6)
- Structure : Replaces the benzamide with a tetrahydro-pyrazinecarboxamide group and introduces a pyridine ring.
- Molecular Weight : 353.38 g/mol.
Balcinrenone (INN-recommended name)
- Structure : Features a 3-oxo-benzoxazine core fused to a fluoro-substituted benzoxazine and an N-methylacetamide side chain.
- Molecular Formula : C₂₀H₁₈FN₃O₅.
- Applications: Investigated as a non-steroidal mineralocorticoid receptor antagonist for cardiovascular and renal diseases .
Physicochemical and Pharmacokinetic Comparisons
Key Differentiators of the Target Compound
- Furylmethyl Group : The 2-furylmethyl substituent may improve solubility compared to bulkier groups (e.g., trifluoromethylbenzyl) while maintaining π-π stacking interactions in biological targets.
- Synthetic Accessibility: The absence of complex stereochemistry (unlike balcinrenone) could streamline synthesis and scale-up .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Q. What strategies can resolve contradictions in reported biological activities across studies?
Discrepancies in bioactivity data (e.g., variable IC₅₀ values in enzyme assays) often arise from methodological differences. To address this:
- Standardize Assays : Use consistent enzyme concentrations (e.g., 0.1–1.0 µM) and buffer conditions (pH 7.4 PBS) .
- Control for Purity : HPLC purity thresholds (>95%) minimize interference from synthetic byproducts .
- Theoretical Frameworks : Link results to established mechanisms (e.g., competitive vs. non-competitive inhibition kinetics) to contextualize findings .
Q. How can researchers determine the enzyme inhibition mechanism of this compound, and what kinetic assays are appropriate?
- Kinetic Assays :
- Michaelis-Menten Analysis : Vary substrate concentrations to identify inhibition type (e.g., Lineweaver-Burk plots for competitive inhibition).
- Time-Dependent Studies : Pre-incubate the compound with the enzyme to assess irreversible binding .
- Structural Elucidation : X-ray crystallography (as in ) resolves binding modes, while surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 4:1 ratio) for baseline separation of polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., 80–90% recovery) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours.
- Analytical Monitoring : Track degradation via HPLC-MS to identify labile functional groups (e.g., furyl oxidation) .
Theoretical and Framework-Based Questions
Q. How should researchers integrate theoretical frameworks into studies on this compound’s mechanism of action?
- Conceptual Alignment : Link bioactivity to established pathways (e.g., acetylcholinesterase inhibition in neurodegeneration) .
- Hypothesis Testing : Use deductive approaches (e.g., "If X structural feature enhances binding, then Y bioactivity will increase") .
Q. What experimental designs are suitable for elucidating the role of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin moiety in reactivity?
- Comparative Synthesis : Synthesize analogs lacking the benzoxazin ring and compare reaction kinetics (e.g., amide coupling rates) .
- Isotopic Labeling : Introduce ¹³C at the benzoxazin carbonyl to track metabolic fate via NMR .
Data Analysis and Contradiction Management
Q. How can researchers address variability in cytotoxicity data across cell lines?
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values in cancer vs. normal cells) and apply statistical models (e.g., ANOVA) to identify confounding variables (e.g., cell line-specific efflux pumps) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to correlate cytotoxicity with gene expression patterns (e.g., apoptosis-related genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
